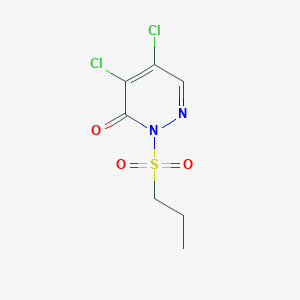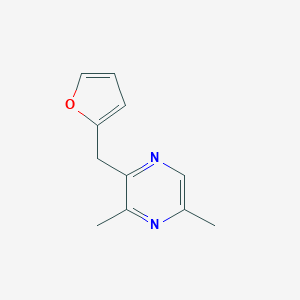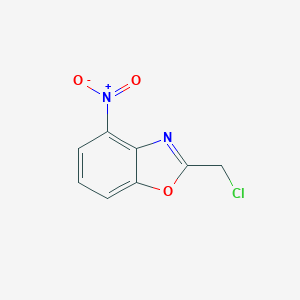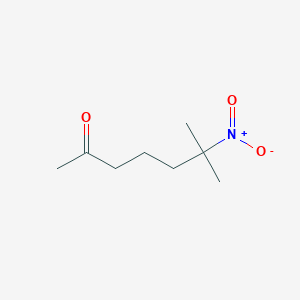
4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone, also known as PSB-1115, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyridazinone family and is known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone is not fully understood, but it is believed to involve the inhibition of the nuclear factor-κB (NF-κB) pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This leads to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.
Biochemical and Physiological Effects
4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in various tissues, including the brain, liver, and lungs. 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, the compound has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone has also been shown to be stable under various conditions, making it suitable for long-term storage. However, there are also some limitations to using 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. In addition, the compound has not been extensively studied for its potential toxicity, which could limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone. One area of interest is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of interest is the investigation of the potential therapeutic applications of 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone in various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Furthermore, the development of new methods for the delivery of 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone could also expand its potential applications. Finally, more studies are needed to fully understand the mechanism of action and potential toxicity of 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone.
Synthesemethoden
4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4,5-dichloro-3(2H)-pyridazinone with propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, the compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
155164-55-9 |
|---|---|
Produktname |
4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone |
Molekularformel |
C7H8Cl2N2O3S |
Molekulargewicht |
271.12 g/mol |
IUPAC-Name |
4,5-dichloro-2-propylsulfonylpyridazin-3-one |
InChI |
InChI=1S/C7H8Cl2N2O3S/c1-2-3-15(13,14)11-7(12)6(9)5(8)4-10-11/h4H,2-3H2,1H3 |
InChI-Schlüssel |
PBAROAGWLYPLBV-UHFFFAOYSA-N |
SMILES |
CCCS(=O)(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
Kanonische SMILES |
CCCS(=O)(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
Andere CAS-Nummern |
155164-55-9 |
Synonyme |
4,5-dichloro-2-propylsulfonyl-pyridazin-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3R,6R,9S,12R,15S)-3-(hydroxymethyl)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone](/img/structure/B115638.png)
![1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol](/img/structure/B115641.png)

![(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B115649.png)

![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B115653.png)

![3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B115655.png)


